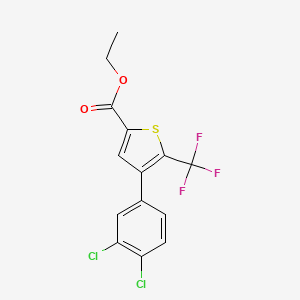
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride (CMSNBTF) is a novel fluorinated nitrobenzotrifluoride that has been used for a variety of applications in scientific research. It is a colorless, odorless, and non-flammable compound that is soluble in both organic and aqueous solvents. CMSNBTF has been found to have a wide range of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in various biochemical and physiological studies.
Wirkmechanismus
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride is a fluorinated nitrobenzotrifluoride, which means that it has a unique combination of properties that make it useful for a variety of scientific research applications. It has a high degree of solubility in both organic and aqueous solvents, and it is highly reactive with both nucleophilic and electrophilic reagents. It has also been found to be highly fluorescent, which makes it useful for the detection of metal ions, DNA, and proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of several other enzymes, including phospholipase A2, cyclooxygenase-1, and lipoxygenase. In addition, this compound has been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high degree of solubility in both organic and aqueous solvents, which makes it suitable for a variety of applications. It is also highly reactive with both nucleophilic and electrophilic reagents, which makes it useful for a variety of synthetic reactions. Additionally, it is highly fluorescent, which makes it useful for the detection of metal ions, DNA, and proteins. The main limitation of this compound is its relatively low solubility in polar solvents, which can limit its use in certain applications.
Zukünftige Richtungen
In the future, 2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride could be used in a variety of applications, including as a fluorescent indicator in biomedical imaging, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. Additionally, it could be used to develop new fluorescent probes for the detection of proteins and other biomolecules. Furthermore, its anti-inflammatory properties could be explored further, potentially leading to the development of new therapeutic agents. Finally, its potential as a fluorescent indicator for the detection of metal ions could be explored, which could lead to the development of new analytical techniques.
Synthesemethoden
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride can be synthesized using a variety of methods. The most common method involves the reaction of chloro-5-methylsulfonylbenzotrifluoride with nitrous acid or nitric acid. This reaction produces a mixture of nitro- and chloro- derivatives. The nitro derivative can then be isolated by chromatography or distillation, and the chloro derivative can be obtained by hydrolysis of the nitro derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylsulfonyl)-3-nitrobenzotrifluoride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in biochemical and physiological studies. It has also been used as a fluorescent indicator for the detection of metal ions, as a photoluminescent material for the detection of DNA, and as a fluorescent probe for the detection of proteins.
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfonyl-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-18(16,17)4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVWAVUZSSACNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)



![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)



